molecular formula C14H12N2O3 B5210848 N-(2-methyl-4-nitrophenyl)benzamide CAS No. 104478-92-4

N-(2-methyl-4-nitrophenyl)benzamide

Cat. No.: B5210848
CAS No.: 104478-92-4
M. Wt: 256.26 g/mol
InChI Key: HTHDLNDPJIVSCW-UHFFFAOYSA-N
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Description

N-(2-methyl-4-nitrophenyl)benzamide is an organic compound with the molecular formula C14H12N2O3 It is a member of the benzamide family, characterized by the presence of a benzamide group attached to a substituted phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

N-(2-methyl-4-nitrophenyl)benzamide can be synthesized through a multi-step process. One common method involves the reaction of 2-methyl-4-nitroaniline with benzoyl chloride in the presence of a base such as pyridine. The reaction typically proceeds under mild conditions, with the formation of the desired product after purification.

Industrial Production Methods

In an industrial setting, the synthesis of this compound may involve the use of more scalable and efficient methods. For example, the reaction can be carried out in large reactors with continuous monitoring of reaction parameters to ensure high yield and purity. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

N-(2-methyl-4-nitrophenyl)benzamide undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the nitro group is replaced by other substituents.

    Oxidation: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents.

Common Reagents and Conditions

    Reduction: Hydrogen gas, palladium on carbon (Pd/C) catalyst.

    Substitution: Nucleophiles such as amines or thiols, often in the presence of a base.

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Major Products Formed

    Reduction: 2-methyl-4-aminophenylbenzamide.

    Substitution: Various substituted benzamides depending on the nucleophile used.

    Oxidation: 2-carboxy-4-nitrophenylbenzamide.

Scientific Research Applications

N-(2-methyl-4-nitrophenyl)benzamide has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as a pharmacophore in the development of new drugs, particularly as inhibitors of specific enzymes or receptors.

    Materials Science: The compound can be used as a building block for the synthesis of advanced materials with specific properties, such as polymers or nanomaterials.

    Biological Studies: It is used in the study of biological pathways and mechanisms, particularly those involving nitroaromatic compounds.

    Industrial Applications: The compound can be used as an intermediate in the synthesis of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of N-(2-methyl-4-nitrophenyl)benzamide depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets, such as enzymes or receptors, thereby inhibiting their activity. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    N-(4-nitrophenyl)benzamide: Similar structure but lacks the methyl group.

    N-(2-methyl-4-aminophenyl)benzamide: Reduction product of N-(2-methyl-4-nitrophenyl)benzamide.

    N-(2-carboxy-4-nitrophenyl)benzamide: Oxidation product of this compound.

Uniqueness

This compound is unique due to the presence of both a nitro group and a methyl group on the phenyl ring. This combination of substituents imparts specific chemical and biological properties to the compound, making it a valuable intermediate in various synthetic and research applications.

Properties

IUPAC Name

N-(2-methyl-4-nitrophenyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N2O3/c1-10-9-12(16(18)19)7-8-13(10)15-14(17)11-5-3-2-4-6-11/h2-9H,1H3,(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTHDLNDPJIVSCW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)[N+](=O)[O-])NC(=O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80385443
Record name N-(2-methyl-4-nitrophenyl)benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80385443
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

256.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

104478-92-4
Record name N-(2-methyl-4-nitrophenyl)benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80385443
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To a suspension of 2-methyl-4-nitroaniline (0.76 g, 5 mmol) in toluene (25 mL) was added neat benzoyl chloride (0.59 mL, 5.08 mmol). The reaction mixture was refluxed for 16 hr, cooled and filtered to give N-(2-methyl-4-nitrophenyl)benzamide (1.21 g, 95%) as a beige solid. ES-MS (M+H)+=257.
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0.76 g
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25 mL
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0.59 mL
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Synthesis routes and methods II

Procedure details

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Synthesis routes and methods III

Procedure details

A mixture of 2-methyl-4-nitroaniline (2.03 g, 13.3 mmol), triethylamine (2.00 ml, 14.6 mmol) and benzoyl chloride (1.70 ml, 14.6 mmol) were heated in toluene (50 ml) at reflux for 2 hours under an inert atmosphere. The reaction was allowed to cool to ambient temperature overnight, causing precipitation of a white solid. The solid was collected by suction filtration, washed with toluene (3×50 ml), dissolved in dichloromethane (100 ml) and washed with water (3×50 ml). Drying of the organic layer over magnesium sulphate, followed by solvent evaporation in vacuo, yielded N-benzoyl 2-methyl-4-nitroaniline (3.06 g, 90% yield) as a white solid:
Quantity
2.03 g
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reactant
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2 mL
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1.7 mL
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50 mL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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